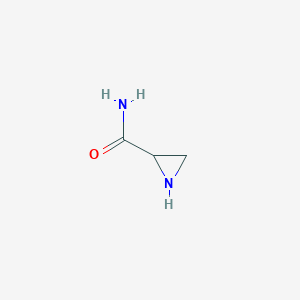

2-Aziridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aziridinecarboxamide is a useful research compound. Its molecular formula is C3H6N2O and its molecular weight is 86.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1. Synthesis of Chiral Compounds

2-Aziridinecarboxamide serves as a versatile intermediate in the synthesis of enantiomerically pure compounds. It can be utilized in asymmetric synthesis to produce various amino acids and their derivatives. The compound's ability to undergo stereoselective transformations has led to the development of several synthetic methodologies, including:

- Gabriel-Cromwell Reaction : This method allows for the preparation of chiral aziridine-2-carboxylates from protected chiral serine, facilitating the synthesis of optically pure amines .

- Aza-Darzens Reaction : This reaction has been employed to achieve high stereoselectivities in the formation of aziridine derivatives, which are crucial in synthesizing biologically active molecules .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Gabriel-Cromwell | Asymmetric synthesis using chiral serine | Optically pure amines |

| Aza-Darzens | Reaction with N-bromoacetylcamphorsultam | High stereoselectivity |

| Lipase-mediated | Stereoselective transesterification | Functionalized aziridines |

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown significant activity against various cancer cell lines due to their ability to interfere with cellular processes.

- Case Study : A series of aziridine derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications on the aziridine structure enhanced cytotoxicity significantly .

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Induction of apoptosis |

| Compound B | HeLa | 15 | Cell cycle arrest |

| Compound C | SW620 | 8 | Inhibition of DNA synthesis |

Biochemical Applications

3.1. Glycosylation Reactions

The ring-opening reactions of this compound have been effectively employed in glycosylation processes, leading to the formation of glycosidic linkages essential for the synthesis of glycoproteins and other biomolecules.

- Case Study : Research demonstrated that the stereoselective opening of aziridine-2-carboxamides with carbohydrate nucleophiles yielded high yields of α- and β-anomers, which are critical for biological functions .

Table 3: Glycosylation Outcomes Using this compound

| Nucleophile | Anomeric Selectivity | Yield (%) |

|---|---|---|

| Galactose | α | 85 |

| Glucosamine | β | 90 |

| Mannose | α | 80 |

Eigenschaften

CAS-Nummer |

91433-16-8 |

|---|---|

Molekularformel |

C3H6N2O |

Molekulargewicht |

86.09 g/mol |

IUPAC-Name |

aziridine-2-carboxamide |

InChI |

InChI=1S/C3H6N2O/c4-3(6)2-1-5-2/h2,5H,1H2,(H2,4,6) |

InChI-Schlüssel |

LZRVAAYXGFWSDY-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(N1)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.